molecular formula C50H50O21 B1249050 lapathoside A

lapathoside A

Cat. No. B1249050
M. Wt: 986.9 g/mol
InChI Key: CYVTUSSATYABLE-CBLZDQSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

lapathoside A is a natural product found in Persicaria lapathifolia with data available.

Scientific Research Applications

Anticancer Potential

Lapathoside A, a phenylpropanoid ester isolated from the roots of buckwheat, shows promise in treating pancreatic cancer. Studies have demonstrated that lapathoside A induces apoptosis in human pancreatic cancer cell lines, including PANC-1 and SNU-213. The compound's structure was determined using various chromatographic and spectroscopic techniques, and its efficacy was observed through the decreased viability of cancer cells and increased levels of apoptotic proteins after treatment (Kang et al., 2021).

Inhibition of Virus Activation and Tumor Promotion

Lapathoside A, along with other phenylpropanoid esters of sucrose, has been identified as a significant inhibitor of Epstein-Barr virus early antigen activation by tumor promoters. This compound, isolated from Polygonum lapathifolium, also exhibits notable anti-tumor-promoting effects in mouse skin carcinogenesis models. Such findings suggest the potential utility of lapathoside A in cancer chemoprevention (Takasaki et al., 2001).

Enhanced Antitumor Efficacy in Drug Delivery

Lapathoside A has been studied in the context of enhancing the efficacy of anticancer drugs. For instance, laponite (LAP) nanodisks encapsulated with doxorubicin (DOX) demonstrated enhanced antitumor efficacy and reduced systemic toxicity, potentially serving as a promising platform for improved cancer therapy (Li et al., 2014).

Synthesis and Cytotoxicity Analysis

The synthesis of lapathoside D, a related compound, and its analogs have been achieved, showcasing significant in vitro cytotoxicity against human cervical epithelioid carcinoma cell lines. This suggests the potential of lapathoside A and its derivatives as sources for new anticancer drugs (Panda et al., 2012).

Radiosensitization in Cancer Treatment

β-Lapachone, a compound closely related to lapathoside A, has been identified as a potent radiosensitizer in vitro, particularly for prostate cancer treatment. It induces DNA damage and programmed cell death, highlighting the potential of lapathoside A derivatives in enhancing the efficacy of radiation therapy in certain cancers (Dong et al., 2010).

properties

Product Name

lapathoside A

Molecular Formula

C50H50O21

Molecular Weight

986.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3-hydroxy-5-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C50H50O21/c1-63-36-23-30(7-17-34(36)53)11-20-41(56)65-25-38-44(59)46(61)47(62)49(68-38)71-50(27-67-42(57)21-12-31-8-18-35(54)37(24-31)64-2)48(69-43(58)22-10-29-5-15-33(52)16-6-29)45(60)39(70-50)26-66-40(55)19-9-28-3-13-32(51)14-4-28/h3-24,38-39,44-49,51-54,59-62H,25-27H2,1-2H3/b19-9+,20-11+,21-12+,22-10+/t38-,39-,44-,45-,46+,47-,48+,49-,50+/m1/s1

InChI Key

CYVTUSSATYABLE-CBLZDQSNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O

synonyms

lapathoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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